molecular formula C18H20N2O5S B6542843 2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N,N-dimethylacetamide CAS No. 1070964-41-8

2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N,N-dimethylacetamide

Cat. No. B6542843
CAS RN: 1070964-41-8
M. Wt: 376.4 g/mol
InChI Key: UJVDGCWJPVPELA-UHFFFAOYSA-N
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Description

The compound contains a 1,4-benzodioxine group, which is a cyclic ether with a benzene ring fused to a 1,4-dioxin ring . This structure is also known as a 2,3-dihydro-1,4-benzodioxine . The compound also contains a sulfonamide group (-SO2NH2), which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group . The presence of a dimethylacetamide group indicates that it has a secondary amine group attached to an acetyl group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,4-benzodioxine ring, the sulfonamide group, and the dimethylacetamide group. The 1,4-benzodioxine ring is a heterocyclic compound and its 3D structure can be viewed using specific software .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonamide and dimethylacetamide groups. Sulfonamides are known to participate in a variety of reactions, including hydrolysis, oxidation, and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the polar sulfonamide and dimethylacetamide groups would likely make it more soluble in polar solvents .

properties

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)phenyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-20(2)18(21)11-13-3-5-14(6-4-13)19-26(22,23)15-7-8-16-17(12-15)25-10-9-24-16/h3-8,12,19H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVDGCWJPVPELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)phenyl)-N,N-dimethylacetamide

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